Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of thiophene derivatives, including ethyl 3-amino-5-tert-butylthiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods may utilize these reactions on a larger scale with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It can be used in the study of biological systems and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-tert-butylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-amino-5-tert-butylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus. These compounds share the thiophene core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
439693-51-3 |
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Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
ethyl 3-amino-5-tert-butylthiophene-2-carboxylate |
InChI |
InChI=1S/C11H17NO2S/c1-5-14-10(13)9-7(12)6-8(15-9)11(2,3)4/h6H,5,12H2,1-4H3 |
InChI Key |
UOEYFEKNMRMSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C(C)(C)C)N |
Origin of Product |
United States |
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